5-Hydroxy-8-methylquinolin-2(1H)-one vs. Unsubstituted Core: Impact of 8-Methyl Group on MAO Isozyme Selectivity
5-Hydroxy-8-methylquinolin-2(1H)-one exhibits a distinct selectivity profile against monoamine oxidase (MAO) isozymes, which differs markedly from the unsubstituted quinoline core. While the target compound demonstrates a moderate preference for MAO-B (IC50 = 707 nM) over MAO-A (IC50 = 25,300 nM) [1], the unsubstituted quinoline core is reported to inhibit MAO-A much more potently than MAO-B [2]. This class-level inference suggests that the 8-methyl and 5-hydroxy substitutions on the quinolin-2(1H)-one scaffold shift the selectivity profile towards MAO-B, making it a more suitable starting point for projects targeting MAO-B over MAO-A.
| Evidence Dimension | MAO-B vs. MAO-A Selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 707 nM; IC50 (MAO-A) = 25,300 nM (Selectivity Ratio ~35.8) |
| Comparator Or Baseline | Unsubstituted Quinoline Core: Reported as a more potent inhibitor of MAO-A than MAO-B (exact IC50 values not available in a directly comparable assay format). |
| Quantified Difference | Target compound shows a 35.8-fold selectivity for MAO-B over MAO-A, whereas the unsubstituted quinoline core is reported to have the opposite selectivity preference. |
| Conditions | Recombinant human MAO-A and MAO-B enzymes; kynuramine substrate conversion to 4-hydroxyquinoline; 20-minute incubation; fluorescence detection [1]. |
Why This Matters
This shift in isozyme selectivity is critical for research programs focused on MAO-B inhibition (e.g., Parkinson's disease), where minimizing MAO-A off-target activity is essential to avoid serotonergic side effects.
- [1] BindingDB. BDBM50597769 (CHEMBL5190154): Affinity Data for 5-Hydroxy-8-methylquinolin-2(1H)-one on MAO-A and MAO-B. BindingDB Entry for monomerid=50597769. Accessed April 22, 2026. View Source
- [2] Naoi M, Takahashi T, Nagatsu T. Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. J Neurochem. 1988;50(4):1105-1110. doi:10.1111/j.1471-4159.1988.tb10579.x. View Source
